

CCT-251921 in the Landscape of CDK8/19 Inhibitors: A Comparative Guide

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Compound of Interest				
Compound Name:	CCT-251921			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **CCT-251921** with other prominent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex and act as transcriptional co-regulators involved in various oncogenic signaling pathways. Understanding the comparative performance of available inhibitors is crucial for selecting the appropriate tool for research and potential therapeutic development.

Introduction to CDK8 and CDK19

CDK8 and its paralog CDK19 are cyclin C-dependent kinases that form a module within the larger Mediator complex, which links transcription factors to the RNA Polymerase II machinery. [1] This module can either activate or repress gene transcription in a context-dependent manner. Dysregulation of CDK8/19 activity has been implicated in numerous cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), primarily through the modulation of key signaling pathways like WNT/β-catenin and JAK/STAT.[2][3][4] This has made them attractive targets for cancer drug discovery.

CCT-251921 is a potent, selective, and orally bioavailable small-molecule inhibitor with equipotent affinity for both CDK8 and CDK19.[5] This guide will objectively compare its performance against other notable CDK8/19 inhibitors using supporting experimental data.



Comparative Analysis of CDK8/19 Inhibitors

The following tables summarize the quantitative data for **CCT-251921** and other well-characterized CDK8/19 inhibitors, focusing on their biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency Against CDK8 and CDK19

Inhibitor	CDK8 IC50 (nM)	CDK19 IC50 (nM)	Assay Type
CCT-251921	2.3	2.6	Lanthascreen Binding Assay
MSC2530818	~1-3 (Potency similar to CCT-251921)	~1-3 (Potency similar to CCT-251921)	Not specified
BI-1347	~1	Not specified	Not specified
Senexin B	140 (Kd)	80 (Kd)	Not specified
SEL120-34A	4.4	10.4	Kinase Activity Assay
Compound 15	1	2	Not specified

Data compiled from multiple sources. Assay conditions may vary.[4][6]

Table 2: Cellular Activity and In Vivo Efficacy



Inhibitor	Cellular Assay	IC50 / Effect	In Vivo Model	Key In Vivo Results
CCT-251921	WNT reporter (LS174T)	23 nM	SW620 Colorectal Xenograft	54.2% tumor weight reduction at 30 mg/kg, daily.[5]
MSC2530818	Not specified	Not specified	AML Xenograft (MV4-11)	Significant tumor growth inhibition.
BI-1347	Not specified	Not specified	EMT6 Breast Cancer (syngeneic)	Enhanced NK-cell cytotoxicity and synergistic anti-tumor efficacy with SMAC mimetic.
Senexin B	STAT1 S727 Phos.	Potent Inhibition	Not specified	Used widely in cellular studies to demonstrate CDK8/19 pathway dependency.[8]
SEL120-34A	STAT1/STAT5 Phos.	Potent Inhibition	Not specified	Shows anti- tumor activity.

Table 3: Kinase Selectivity Profile



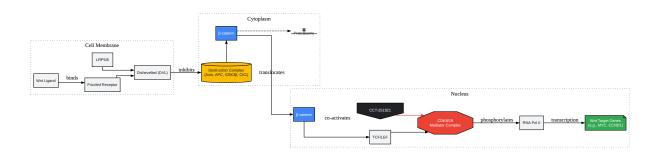
Inhibitor	Primary Off-Targets (>50% inhibition @ 1µM)	Kinase Panel Size	Notes
CCT-251921	Minimal activity reported	279 kinases	Highly selective profile.[5]
MSC2530818	Several off-target kinases identified	Not specified	Off-target effects may contribute to toxicity at high doses.[9]
BI-1347	Not specified	Not specified	Described as highly selective.[7]
Compound 15	STK16, FLT3 (D835V)	468 kinases	Exceptional kinome selectivity with S(10) score of 0.01.[4]

Note: A study by Chen et al. (2019) suggested that the systemic toxicity reported for **CCT-251921** and MSC2530818 in one study was likely due to off-target effects at high doses, rather than on-target CDK8/19 inhibition.[9]

Key Signaling Pathways Modulated by CDK8/19

CDK8 and CDK19 are critical nodes in several signaling pathways central to cancer development and progression. The diagrams below illustrate their roles in the WNT/β-catenin and STAT1 signaling cascades.

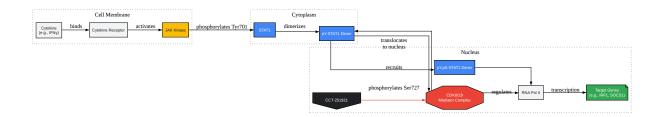




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Caption: Canonical WNT signaling pathway and the role of CDK8/19.





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Caption: CDK8/19-mediated phosphorylation of STAT1 at Ser727.

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to comparative drug discovery. Below are methodologies for key assays used to characterize CDK8/19 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.

Protocol:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer A solution from the 5X stock.



- Serially dilute the test compound (e.g., CCT-251921) in 100% DMSO, then dilute in Kinase Buffer A to create 3X final concentrations.
- Prepare a 3X Kinase/Antibody mixture containing CDK8/cyclin C and the Europium-labeled anti-tag antibody in Kinase Buffer A.
- Prepare a 3X Alexa Fluor® 647-labeled tracer solution in Kinase Buffer A.

Assay Procedure:

- In a 384-well plate, add 5 μL of the 3X test compound solution to the appropriate wells.
- Add 5 μL of the 3X Kinase/Antibody mixture to all wells.
- \circ Initiate the reaction by adding 5 μ L of the 3X tracer solution to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.

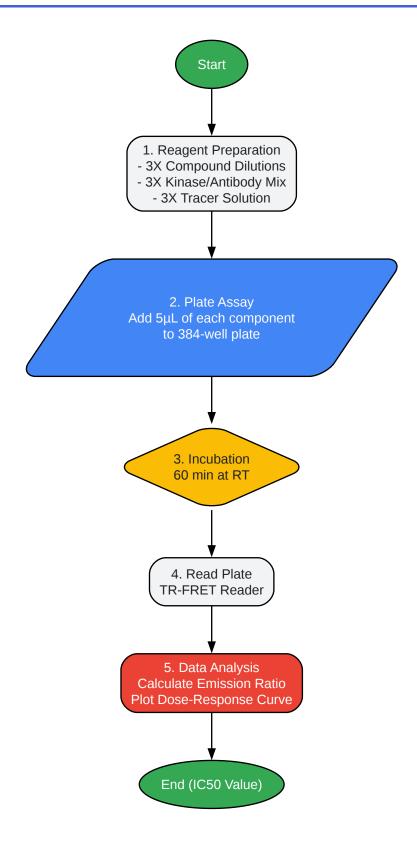
Data Acquisition:

- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Measure emission at 665 nm (acceptor) and 615 nm (donor).
- Calculate the emission ratio (665 nm / 615 nm).

Data Analysis:

- Plot the emission ratio against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Workflow for a TR-FRET based kinase inhibition assay.



Cellular WNT Pathway Reporter Assay

This assay quantifies the activity of the WNT/ β -catenin pathway in cells by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.

Protocol:

- Cell Culture and Seeding:
 - Culture LS174T cells, which have a constitutively active WNT pathway, in appropriate media.
 - Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of the test inhibitor (e.g., CCT-251921) in culture media.
 - Remove the old media from the cells and add the media containing the test compounds.
 - Incubate the cells for a defined period (e.g., 24-72 hours).
- Luciferase Assay:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Add a luciferase assay reagent (e.g., Bright-Glo™) to each well, which lyses the cells and provides the substrate for the luciferase reaction.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) if necessary.
 - Plot the normalized luminescence against the logarithm of the compound concentration.



• Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Summary and Conclusion

CCT-251921 stands out as a highly potent and selective dual inhibitor of CDK8 and CDK19.

- Potency: CCT-251921 demonstrates low nanomolar IC50 values against both CDK8 and CDK19, comparable to other potent inhibitors like MSC2530818 and Compound 15.[4][5] It is significantly more potent than earlier generation inhibitors such as Senexin B.
- Selectivity: It exhibits a favorable kinase selectivity profile, which is a critical attribute for minimizing off-target effects and potential toxicity. While direct comparative kinome scans are not always available, reports indicate high selectivity.[5]
- Cellular and In Vivo Activity: **CCT-251921** has proven effective in cellular models of WNT-driven cancers and has demonstrated significant tumor growth inhibition in corresponding in vivo xenograft models.[5] Its oral bioavailability makes it a valuable tool for in vivo studies.

In conclusion, **CCT-251921** is a high-quality chemical probe for studying the biology of CDK8 and CDK19. Its combination of high potency, selectivity, and oral bioavailability makes it a strong candidate for preclinical development and a benchmark against which new CDK8/19 inhibitors can be compared. The choice of inhibitor for a particular study will depend on the specific requirements of the experiment, but **CCT-251921** offers a robust and well-characterized option for researchers in the field.

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